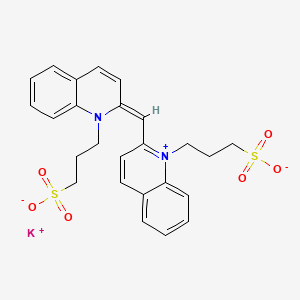![molecular formula C19H40O8 B12716474 2-[[2-[[[2,2-Bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol CAS No. 93983-22-3](/img/structure/B12716474.png)
2-[[2-[[[2,2-Bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-[[[2,2-Bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol is a complex organic compound with a molecular formula of C18H38O7. This compound is characterized by multiple hydroxyl groups, making it highly reactive and versatile in various chemical processes .
Preparation Methods
The synthesis of 2-[[2-[[[2,2-Bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol involves multiple steps. The primary synthetic route includes the reaction of 2,2-Bis(hydroxymethyl)butyric acid with various alcohols under controlled conditions to form the desired product . Industrial production methods often involve the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[[2-[[[2,2-Bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a monomer for synthesizing water-soluble polyurethanes and polyesters.
Biology: Employed in the study of enzyme interactions due to its multiple hydroxyl groups.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The compound exerts its effects primarily through its hydroxyl groups, which can form hydrogen bonds and interact with various molecular targets. These interactions can influence the activity of enzymes and other proteins, making it useful in biochemical studies .
Comparison with Similar Compounds
Similar compounds include:
2,2-Bis(hydroxymethyl)butyric acid: A simpler analog with fewer hydroxyl groups.
2,2-Bis(hydroxymethyl)propionic acid: Another related compound with similar reactivity but different structural features.
Compared to these compounds, 2-[[2-[[[2,2-Bis(hydroxymethyl)butoxy]methoxy]methyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol is unique due to its complex structure and higher reactivity, making it more versatile in various applications .
Properties
CAS No. |
93983-22-3 |
|---|---|
Molecular Formula |
C19H40O8 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-[[2-[2,2-bis(hydroxymethyl)butoxymethoxymethyl]-2-(hydroxymethyl)butoxy]methyl]-2-ethylpropane-1,3-diol |
InChI |
InChI=1S/C19H40O8/c1-4-17(7-20,8-21)12-25-14-19(6-3,11-24)15-27-16-26-13-18(5-2,9-22)10-23/h20-24H,4-16H2,1-3H3 |
InChI Key |
JYTAOLSNJPFUNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)COCC(CC)(CO)COCOCC(CC)(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



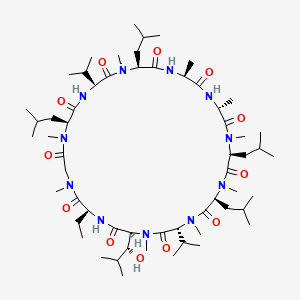

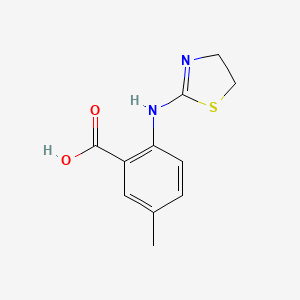
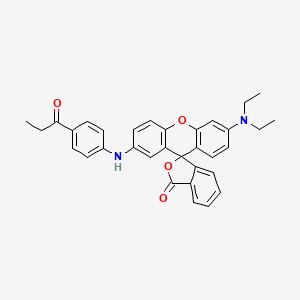



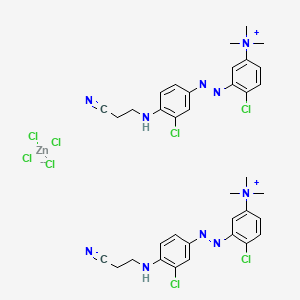
![11-[[(3aS,5aR,5bR,7aS,11aS,11bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid](/img/structure/B12716461.png)
